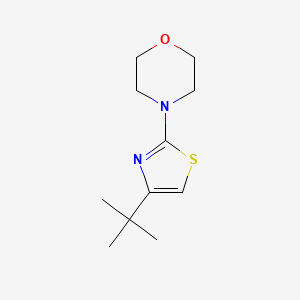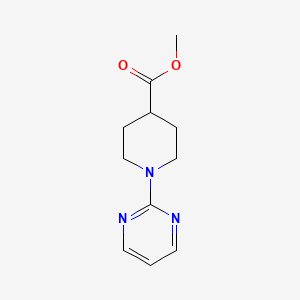![molecular formula C12H15N5O B2576459 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1239743-56-6](/img/structure/B2576459.png)
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine” is a chemical compound with the CAS Number: 849925-00-4. It has a molecular weight of 231.26 .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, is a significant area of research in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for this compound is 2-[5-(4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine . The InChI code for this compound is 1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 .Physical and Chemical Properties Analysis
This compound has a boiling point of 87-89°C .Scientific Research Applications
Therapeutic Potential in Type 2 Diabetes Mellitus
The compound 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine has been implicated in the realm of therapeutic research, particularly in relation to its potential as an inhibitor of dipeptidyl peptidase IV (DPP IV). DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, thereby regulating insulin secretion. Inhibitors of DPP IV, therefore, represent a validated target for the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is driven by the need for compounds that selectively inhibit the enzyme without affecting its interaction with other proteins or substrates, aiming for a molecule that precisely targets GLP-1 and GIP degradation. This approach underlines the importance of designing inhibitors that offer a balanced profile of efficacy and safety for long-term management of T2DM (Mendieta, Tarragó, & Giralt, 2011).
Broad-spectrum Biological Activities
Research on derivatives of 1,3,4-oxadiazole, which is a core component of the compound , has revealed a wide range of biological activities. These derivatives have been explored for their potential in treating various diseases, owing to their ability to bind effectively with different enzymes and receptors in biological systems. This interaction facilitates a diverse array of bioactivities, making 1,3,4-oxadiazole-based compounds an interesting subject for the development of new therapeutic agents. The ongoing research in this area is indicative of the significant therapeutic value these compounds hold, encompassing a vast spectrum of medicinal chemistry applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others (Verma et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-13-4-2-9(1)7-11-16-12(17-18-11)10-8-14-5-6-15-10/h5-6,8-9,13H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDDZKMTZNELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2576381.png)
![4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)

![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)
![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)
![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2576393.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)

